2-[1-(4-Chlorophenyl)pyrazol-3-yl]oxymethylaniline
Overview
Description
2-[1-(4-Chlorophenyl)pyrazol-3-yl]oxymethylaniline is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is known for its unique structure, which includes a pyrazole ring substituted with a chlorophenyl group and an aniline moiety connected through an oxymethyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Chlorophenyl)pyrazol-3-yl]oxymethylaniline typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form 1-(4-chlorophenyl)-3-methyl-1H-pyrazole. This intermediate is then reacted with formaldehyde and aniline under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Chlorophenyl)pyrazol-3-yl]oxymethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitroso derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-[1-(4-Chlorophenyl)pyrazol-3-yl]oxymethylaniline has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[1-(4-Chlorophenyl)pyrazol-3-yl]oxymethylaniline involves the inhibition of mitochondrial respiration in fungi. This compound blocks the transfer of electrons between cytochrome b and cytochrome c1, which are part of the cytochrome bc1 enzyme complex located in the inner mitochondrial membrane . This inhibition disrupts the synthesis of adenosine triphosphate (ATP), essential for fungal metabolic processes, leading to the death of the pathogen .
Comparison with Similar Compounds
Similar Compounds
Pyraclostrobin: A fungicide with a similar structure and mechanism of action.
BF 500-3: A desmethoxy metabolite of pyraclostrobin with similar toxicity.
Uniqueness
2-[1-(4-Chlorophenyl)pyrazol-3-yl]oxymethylaniline is unique due to its specific substitution pattern and the presence of both pyrazole and aniline moieties. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c17-13-5-7-14(8-6-13)20-10-9-16(19-20)21-11-12-3-1-2-4-15(12)18/h1-10H,11,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUOORDMFAVVFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=NN(C=C2)C3=CC=C(C=C3)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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